molecular formula C9H18N4S B1478736 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide CAS No. 2098129-92-9

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide

Cat. No.: B1478736
CAS No.: 2098129-92-9
M. Wt: 214.33 g/mol
InChI Key: WTPXBKRJFRMYNF-UHFFFAOYSA-N
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Description

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C9H18N4S This compound features a piperazine ring substituted with a tetrahydrothiophenyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tetrahydrothiophenyl group and carboximidamide group can further influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • 1-(Benzo[b]thiophen-4-yl)piperazine
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tetrahydrothiophenyl group and carboximidamide group with the piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(thiolan-3-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S/c10-9(11)13-4-2-12(3-5-13)8-1-6-14-7-8/h8H,1-7H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXBKRJFRMYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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